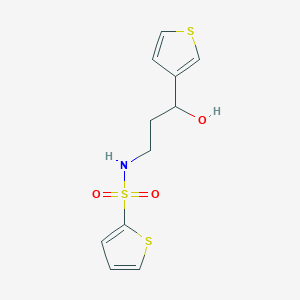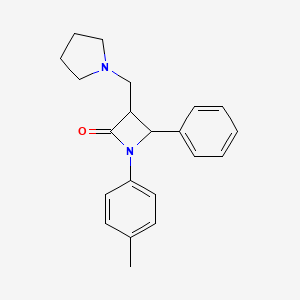
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a synthetic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrrolidinylmethyl group and the phenyl rings in its structure contributes to its unique chemical properties and potential pharmacological effects.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves several steps, typically starting with the preparation of the azetidinone ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized with pyrrolidine and a suitable catalyst to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of amides or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can be compared with other similar compounds, such as:
α-Pyrrolidinohexiophenone: A stimulant compound with a similar pyrrolidinyl group but different pharmacological effects.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Azetidinone derivatives: Other azetidinones have been studied for their potential as antibiotics and anticancer agents, highlighting the versatility of this chemical scaffold.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-9-11-18(12-10-16)23-20(17-7-3-2-4-8-17)19(21(23)24)15-22-13-5-6-14-22/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWILGFCKYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
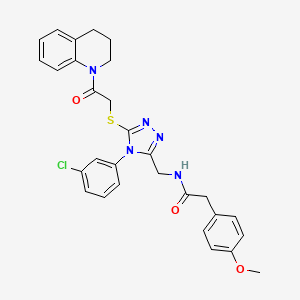
![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2924666.png)
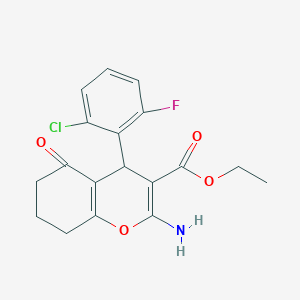
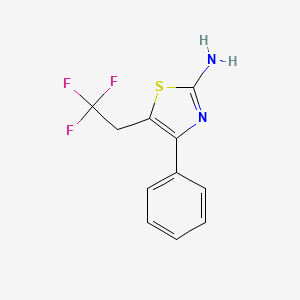
![1-{[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B2924673.png)
![11-methyl-13-{[(oxolan-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2924674.png)
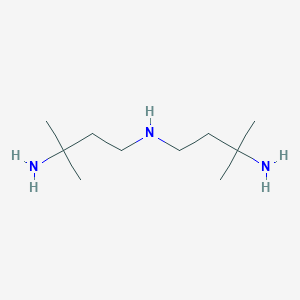
![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)
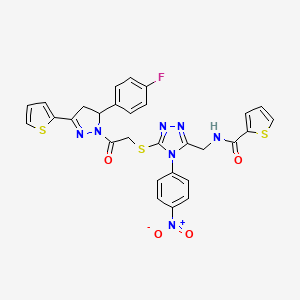
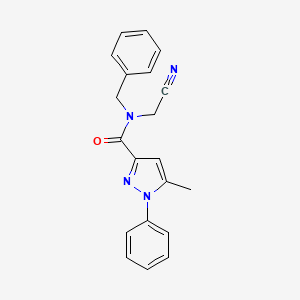
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)
![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

